molecular formula C11H20N2O B13255811 3-(Piperidine-1-carbonyl)cyclopentan-1-amine

3-(Piperidine-1-carbonyl)cyclopentan-1-amine

Cat. No.: B13255811
M. Wt: 196.29 g/mol
InChI Key: WAHDPUARNKQMPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidine-1-carbonyl)cyclopentan-1-amine is an organic compound with the molecular formula C11H20N2O It is a derivative of piperidine and cyclopentane, featuring a piperidine ring attached to a cyclopentane ring via a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidine-1-carbonyl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with piperidine in the presence of a suitable catalyst. One common method is the reductive amination of cyclopentanone with piperidine using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidine-1-carbonyl)cyclopentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Piperidine-1-carbonyl)cyclopentan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperidine-1-carbonyl)cyclopentan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperidine-1-carbonyl)cyclopentan-1-amine is unique due to its combined structural features of piperidine and cyclopentane. This dual-ring structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

(3-aminocyclopentyl)-piperidin-1-ylmethanone

InChI

InChI=1S/C11H20N2O/c12-10-5-4-9(8-10)11(14)13-6-2-1-3-7-13/h9-10H,1-8,12H2

InChI Key

WAHDPUARNKQMPS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CCC(C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.